Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate
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Overview
Description
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as allyloxy, benzyloxy, and tert-butoxycarbonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multi-step organic reactions. The process begins with the protection of amino acids using tert-butoxycarbonyl (Boc) groups. Subsequent steps include the introduction of allyloxy and benzyloxycarbonyl groups through esterification and amidation reactions. The final step involves the lithiation process, where lithium is introduced to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Its effects are mediated through the alteration of molecular structures and the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
Lithium (S)-2-((S)-4-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid hydrate): Shares similar functional groups but differs in its overall structure and properties.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)carbonyl)amino)butanoic acid: Another related compound with distinct structural features.
Uniqueness
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to its combination of multiple protective groups and its specific lithiation process
Properties
Molecular Formula |
C25H35LiN4O9 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
lithium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoyl]amino]butanoate |
InChI |
InChI=1S/C25H36N4O9.Li/c1-5-15-36-22(33)26-13-11-18(29-24(35)37-16-17-9-7-6-8-10-17)20(30)28-19(21(31)32)12-14-27-23(34)38-25(2,3)4;/h5-10,18-19H,1,11-16H2,2-4H3,(H,26,33)(H,27,34)(H,28,30)(H,29,35)(H,31,32);/q;+1/p-1/t18-,19-;/m0./s1 |
InChI Key |
YSJUJZWEUDXARO-HLRBRJAUSA-M |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])NC(=O)[C@H](CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCCC(C(=O)[O-])NC(=O)C(CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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